molecular formula C₁₆H₂₀N₂O₆ B1142294 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid CAS No. 959577-50-5

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1142294
M. Wt: 336.34
InChI Key:
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves enantioselective nitrile anion cyclization strategies, highlighting the efficiency of producing chiral pyrrolidines with high yield and enantiomeric excess. A practical example is the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a five-step chromatography-free process, achieving a 71% overall yield and >95% yield in the key cyclization step with 94-99% enantiomeric excess (Chung et al., 2005).

Molecular Structure Analysis

Molecular structure determination often employs X-ray crystallography, which reveals the conformation and absolute configuration of the molecule. For instance, the crystal structure of related compounds showcases the envelope conformation of the pyrrolidine ring and details intermolecular hydrogen bonding patterns (Naveen et al., 2007).

Chemical Reactions and Properties

Pyrrolidine derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. For example, the N-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid can be synthesized through regio-selective synthesis, utilizing the bulky tert-butyl moiety for directing selective substitutions (Nguyen et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. The synthesis and characterization of nitrogenous compounds containing pyridine-3-carboxylic acid derivatives highlight the importance of spectroscopic methods (FT-IR, NMR) and X-ray diffraction in determining these properties (Ban et al., 2023).

Chemical Properties Analysis

The reactivity and interaction of pyrrolidine derivatives with other chemical entities are defined by their chemical properties. For instance, the novel 3-nitro-2-pyridinesulfenyl (Npys) group has been shown to be effective for the protection and activation of amino and hydroxyl groups for peptide synthesis, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Matsueda & Walter, 2009).

properties

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(7-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIVAHKGWKAAIG-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid

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